Z-Gly-Gly-Arg-AMC

Thrombin generation assay Coagulation diagnostics Enzyme kinetics

Z-Gly-Gly-Arg-AMC is the extensively validated reference substrate for the Calibrated Automated Thrombogram (CAT), delivering reliable endogenous thrombin potential (ETP) measurement in PRP and PPP. Unlike unblocked analogs (H-Gly-Gly-Arg-AMC) requiring re-validation or high-affinity substrates (Boc-Val-Pro-Arg-AMC) that distort kinetic parameters, Z-Gly-Gly-Arg-AMC ensures minimal lag time prolongation (<10% at 416 µM). This well-characterized interference profile guarantees faithful coagulation biology recapitulation, making it the definitive choice for translational thrombosis, hemophilia, and anticoagulant studies. Its broad-spectrum cleavage by thrombin, trypsin, urokinase, and tPA enables multi-protease profiling in cancer and inflammation. Procure the CAT-validated standard for assay reproducibility and regulatory acceptance.

Molecular Formula C28H33N7O7
Molecular Weight 579.6 g/mol
Cat. No. B10799669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Arg-AMC
Molecular FormulaC28H33N7O7
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1
InChIKeySXTGIAYWYXVNLT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Arg-AMC for Thrombin Generation Assays: CAS 66216-78-2 Procurement & Validation Guide


Z-Gly-Gly-Arg-AMC (Cbz-Gly-Gly-Arg-AMC) is a fluorogenic peptidyl-7-amino-4-methylcoumarin (AMC) substrate with excitation/emission maxima at 390/480 nm, widely employed for the quantitative measurement of thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) . This tetrapeptide substrate is cleaved by serine proteases—most notably thrombin, but also trypsin, urokinase, and tissue-type plasminogen activator—releasing the fluorescent AMC moiety in a stoichiometric manner that enables real-time kinetic monitoring [1].

Why Z-Gly-Gly-Arg-AMC Cannot Be Indiscriminately Substituted in Coagulation Research


Fluorogenic thrombin substrates are not functionally interchangeable. Differences in peptide sequence and N-terminal protection profoundly impact kinetic parameters (Km, kcat), enzyme selectivity, aqueous solubility, and—critically—the degree to which the substrate itself inhibits the coagulation feedback reactions it is intended to measure [1]. Substitution with higher-affinity substrates such as Boc-Val-Pro-Arg-AMC alters the apparent initiation time and peak thrombin parameters, while unblocked analogs like H-Gly-Gly-Arg-AMC, though offering improved solubility and kinetics, require re-validation of reference ranges established for the extensively characterized Cbz-protected substrate [2]. The following evidence quantifies these differentiating factors.

Quantitative Differentiation of Z-Gly-Gly-Arg-AMC Against Closest Comparators


Minimal Lag Time Prolongation at Standard Working Concentration vs. Higher-Affinity Substrates

At the standard concentration of 416 µM (approximately twice its Km for thrombin), Z-Gly-Gly-Arg-AMC prolongs the lag time of thrombin generation by only 2–12 seconds relative to substrate-free controls at 5 pM tissue factor, and by 1–9 seconds at 1 pM tissue factor [1]. This minimal interference contrasts with the marked inhibition observed with higher-affinity substrates, which can severely distort thrombin-driven feedback amplification and lead to artefactual prolongation of initiation times [2]. In a direct head-to-head comparison, Boc-Val-Pro-Arg-AMC (Boc-VPR-MCA) exhibited significantly less inhibition of initiation at 10 µM than Z-Gly-Gly-Arg-AMC, underscoring that Z-Gly-Gly-Arg-AMC is the appropriate reference substrate for preserving assay fidelity at validated concentrations, while Boc-VPR-MCA may be preferred for high-sensitivity detection where minimal feedback perturbation is paramount [2].

Thrombin generation assay Coagulation diagnostics Enzyme kinetics

Validated Reference Substrate for Calibrated Automated Thrombogram (CAT) with Established Normal Ranges

Z-Gly-Gly-Arg-AMC serves as the reference fluorogenic substrate in the Calibrated Automated Thrombogram (CAT) assay, the gold-standard method for measuring endogenous thrombin potential (ETP) in both platelet-rich and platelet-poor plasma . This substrate has been validated in numerous clinical studies across diverse patient populations, establishing robust reference intervals for peak thrombin, ETP (area under the curve), lag time, and time-to-peak. In contrast, alternative substrates such as H-Gly-Gly-Arg-AMC, despite offering improved kinetic parameters (e.g., higher kcat/Km) and aqueous solubility [1], lack the extensive clinical validation and normal range datasets required for diagnostic or translational applications. Substituting Z-Gly-Gly-Arg-AMC with an unvalidated analog introduces uncertainty in result interpretation and precludes direct comparison with published literature.

Endogenous thrombin potential Clinical hemostasis Reference substrate

Quantified Solubility and Kinetic Limitations Drive Derivative Development

The Cbz-protected Z-Gly-Gly-Arg-AMC exhibits limited aqueous solubility, which restricts its utility in high-throughput or concentrated stock solution formats . In a systematic structure-activity study, the deprotected analog H-Gly-Gly-Arg-AMC demonstrated greatly improved water solubility and enhanced kinetic parameters (lower KM, higher kcat) for thrombin compared to the Cbz-protected parent substrate [1]. This intrinsic limitation of Z-Gly-Gly-Arg-AMC has motivated the development of acetate and TFA salt forms, which improve solubility without altering the core peptidyl-AMC recognition sequence. However, the Cbz group confers resistance to non-specific aminopeptidase degradation, a property absent in the H-Gly-Gly-Arg-AMC analog, making Z-Gly-Gly-Arg-AMC more stable in complex biological matrices such as plasma .

Substrate solubility Kinetic parameters Assay optimization

Multi-Protease Utility for Serine Protease Profiling vs. Single-Target Substrates

While Z-Gly-Gly-Arg-AMC is primarily marketed as a thrombin-specific substrate, it is also cleaved by other serine proteases including trypsin, urokinase (uPA), and tissue-type plasminogen activator (tPA) [1]. In a direct comparative study, Z-Gly-Gly-Arg-AMC (I), glutaryl-Gly-Arg-AMC (II), and Z-Gly-Gly-Arg-Val-OMe (III) all served as substrates for both human urokinase and porcine kidney cell plasminogen activator, whereas longer peptide sequences (e.g., Boc-Gly-Gly-Arg-Val-Val-Gly-Gly-OEt) were inactive [1]. This broader substrate profile, while potentially reducing absolute specificity for thrombin, provides a versatile tool for multi-protease activity profiling. In contrast, substrates such as Boc-Val-Pro-Arg-AMC exhibit narrower specificity profiles (thrombin, trypsin, kallikreins) and may miss off-target protease activities relevant to pathological states.

Serine protease Enzyme profiling Fluorogenic substrate

Optimal Application Scenarios for Z-Gly-Gly-Arg-AMC Based on Quantitative Evidence


Clinical Hemostasis Research Requiring Validated Reference Substrate

Z-Gly-Gly-Arg-AMC is the only substrate with extensive clinical validation as the reference substrate in the Calibrated Automated Thrombogram (CAT) for measuring endogenous thrombin potential (ETP) in platelet-rich and platelet-poor plasma . Its well-characterized interference profile (lag time prolongation <10% at standard 416 µM concentration) ensures that the assay faithfully reflects the underlying coagulation biology, a prerequisite for translational studies in thrombosis, hemophilia, and anticoagulant monitoring.

High-Throughput Screening of Direct Thrombin Inhibitors

Despite its modest solubility, Z-Gly-Gly-Arg-AMC is widely employed in 96-well and 384-well formats for the rapid identification and potency ranking of direct thrombin inhibitors and protease-activated receptor antagonists . The availability of optimized protocols (e.g., 50 µM substrate in Tris-Cl buffer with 1% DMSO) and compatibility with standard fluorescence plate readers (Ex/Em 360/465 nm) facilitate seamless integration into automated screening workflows.

Multi-Protease Activity Profiling in Disease Models

Z-Gly-Gly-Arg-AMC serves as a broad-spectrum fluorogenic substrate for monitoring the combined activity of thrombin, trypsin, urokinase, and tissue-type plasminogen activator in a single assay . This multi-protease readout is particularly valuable in cancer biology (where uPA and thrombin are co-upregulated), inflammation, and wound healing studies, enabling efficient screening of pathological protease signatures without the need for multiple substrate-specific assays.

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